molecular formula C11H17N3O2S B12993165 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

Cat. No.: B12993165
M. Wt: 255.34 g/mol
InChI Key: JTEOJAOCYXPVBL-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a high-purity organic compound supplied for research and development purposes. This benzene-1,2-diamine derivative features a piperidin-1-ylsulfonyl substituent, with a molecular formula of C 11 H 17 N 3 O 2 S and a molecular weight of 255.34 g/mol . Its structure, which combines an aromatic diamine with a sulfonamide group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The primary research application of this compound is as a key building block for the synthesis of more complex molecules. The presence of both amine groups on the benzene ring offers sites for further functionalization, while the piperidine sulfonamide moiety is a privileged structure in the design of biologically active compounds. Researchers can utilize this chemical in various cross-coupling reactions, amide bond formations, and as a precursor for heterocyclic compounds. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C11H17N3O2S/c12-9-5-4-6-10(11(9)13)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,12-13H2

InChI Key

JTEOJAOCYXPVBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2N)N

Origin of Product

United States

Preparation Methods

Sulfonamide Intermediate Formation

  • Starting materials: Piperidine and a chlorosulfonyl-substituted benzene derivative (e.g., 3-chlorosulfonylbenzene-1,2-diamine or its protected form).
  • Reaction conditions: The sulfonyl chloride is reacted with piperidine in an inert solvent such as chloroform or tetrahydrofuran (THF) at low temperature (0 °C) to room temperature.
  • Base addition: A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) is used to scavenge the hydrochloric acid generated during the reaction.
  • Reaction monitoring: Thin-layer chromatography (TLC) is employed to monitor the reaction progress, typically completing within 20–30 minutes.
  • Isolation: The product is isolated by recrystallization from ethyl acetate/hexanes or similar solvent mixtures, yielding a crystalline sulfonamide intermediate with high purity and yield (up to 90% or more).

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic techniques.
  • Structural confirmation is performed using spectroscopic methods:
    • NMR spectroscopy: ^1H NMR shows characteristic multiplets and triplets corresponding to piperidine protons and aromatic amine protons.
    • IR spectroscopy: Sulfonamide S=O stretching bands appear typically around 1150–1350 cm^-1.
    • Mass spectrometry: Confirms molecular weight (255.34 g/mol).
    • Elemental analysis: Validates the compound's composition.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield (%) Characterization Techniques
Sulfonylation Piperidine, 3-chlorosulfonylbenzene-1,2-diamine, DIPEA, CHCl3/THF, 0 °C to RT Base scavenges HCl; low temp controls side reactions 85–93 TLC, recrystallization
Diamine group introduction Nucleophilic substitution or reduction if needed May require protection/deprotection steps Variable NMR, IR, MS
Purification Recrystallization (EtOAc/Hexanes) or chromatography Ensures high purity Elemental analysis, NMR, IR, MS

Research Findings and Considerations

  • The sulfonamide formation is highly efficient and selective under mild conditions, preserving the sensitive diamine groups on the aromatic ring.
  • The piperidinyl sulfonyl moiety imparts stability and potential biological activity, making this compound a valuable intermediate in pharmaceutical synthesis.
  • Spectroscopic data confirm the integrity of the sulfonamide and diamine functionalities, with characteristic signals in NMR and IR spectra.
  • Alternative synthetic routes involving catalytic asymmetric synthesis of piperidine derivatives exist but are more relevant for chiral piperidine substitutions rather than the sulfonylated benzene diamine core.
  • The use of chlorosulfonyl precursors and piperidine under controlled conditions remains the most straightforward and reproducible method for preparing this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group facilitates nucleophilic substitution at the benzene ring. Key reactions include:

Reaction Type Reagents/Conditions Products Source
Amidinium salt attack N-methyl-N-(methylthio)amidinium iodide in ethanol (5°C) or CH₂Cl₂ (0°C)2-phenyl-1H-benzo[d]imidazole (2 ) or 2-phenyl-1H-benzo[f] triazepine (3 )
Acyl isoselenocyanate reaction Acyl chlorides + KSeCN in acetone (RT)4-phenyl-1,3-dihydro-2H-benzo[f] triazepine-2-selenone derivatives (54 )
  • Benzimidazole formation occurs via attack at the amidinium salt’s C3 position, while triazepine derivatives result from dual attack at C1 and C3 .

  • Selenone derivatives form through cyclization of intermediates generated from acyl isoselenocyanates .

Cyclization and Heterocycle Formation

The compound readily participates in cyclization reactions to form fused heterocycles:

With malononitrile derivatives

  • Reaction with 2-methylene-malononitrile (5 ) yields 2-((2-aminophenyl)amino)methylene)malononitrile (6 ), which cyclizes under HCl/EtOH reflux to form 4-amino-1H-benzo[b] diazepine-3-carbonitrile hydrochloride (8a–d ) .

  • Subsequent hydrolysis produces 3H-benzo[b] diazepine-2,4-diamine (9 ), a precursor to triazepinols .

With o-phenylenediamine

  • Cyclocondensation forms indolo[2,3-b]quinoxaline hybrids (7 ) under acetic acid catalysis .

Condensation Reactions

The amino groups enable Schiff base and hydrazone formation:

Reactant Conditions Product Biological Relevance
PhenylhydrazineReflux in ethanol3-(2-Phenylhydrazono)-5-(piperidinylsulfonyl)indolin-2-one (3 )Antiviral candidate
BenzoylhydrazineGlacial acetic acid catalystN'-(2-oxoindolin-3-ylidene)benzohydrazide (4 )Broad-spectrum activity
  • Hydrazone derivatives exhibit antiviral activity against H1N1 and HSV-1 .

  • Schiff bases with aniline derivatives form stable iminoisatin analogs (e.g., 6a–b , 8 ) .

Oxidation and Reduction

The sulfonamide and amine groups undergo redox transformations:

Reaction Reagents Conditions Outcome
Oxidation H₂O₂Acidic mediumSulfone formation or amine → nitro conversion
Reduction NaBH₄Methanol, RTNitro → amine reduction
  • Oxidation typically occurs at the sulfonamide sulfur or aromatic amines.

  • Reductive pathways are critical for modifying bioavailability in drug development.

General Procedures

  • Solvents : Dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or ethanol .

  • Monitoring : Thin-layer chromatography (TLC) with UV detection .

  • Purification : Recrystallization (EtOAc/hexanes) or column chromatography .

Analytical Data

  • NMR : Piperidinyl protons appear as multiplets at δ 1.53–4.00 ppm; aromatic protons at δ 7.06–8.07 ppm .

  • IR : S=O stretching at 1,323–1,349 cm⁻¹; C=O at 1,667–1,736 cm⁻¹ .

  • MS : Molecular ion peaks confirm derivatives (e.g., m/z 376 for 1 , m/z 452 for 3 ) .

Triazepine Formation

  • Nucleophilic attack by o-phenylenediamine on acyl isoselenocyanate (53 ).

  • Intermediate (53′ ) cyclizes via intramolecular dehydration.

  • Elimination of H₂O yields 1,3,5-triazepineselone (54 ) .

Scientific Research Applications

Dual Receptor Ligands

One of the most promising applications of 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is as a dual ligand for histamine H₃ and sigma-1 receptors. Research indicates that compounds based on this structure can exhibit analgesic properties in treating nociceptive and neuropathic pain. For instance, a study highlighted the effectiveness of piperidine derivatives in creating ligands that interact with these receptors, showing a broad spectrum of analgesic activity in animal models .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that piperidine derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The sulfonamide group is particularly noted for enhancing the bioactivity of these compounds against various cancer cell lines.

Activity Target Effectiveness Study Reference
AnalgesicHistamine H₃ and sigma-1 receptorsBroad-spectrum activity
AnticancerVarious cancer cell linesInhibition of tumor growth
AntimicrobialBacterial strainsSignificant antibacterial activity

Case Study 1: Analgesic Properties

A study conducted on the analgesic properties of piperidine-based compounds revealed that this compound showed significant activity against both nociceptive and neuropathic pain models. The compound's ability to modulate receptor interactions was attributed to its structural features, particularly the piperidine moiety, which plays a crucial role in binding affinity at the sigma-1 receptor .

Case Study 2: Anticancer Efficacy

In a separate investigation into anticancer applications, researchers synthesized various piperidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer types through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine with key analogues, focusing on substituent effects, synthetic utility, and reactivity.

Substituent Position and Electronic Effects
Compound Name Substituent Position Key Substituent Electronic Effect Reactivity in Quinoxaline Synthesis
Benzene-1,2-diamine None Baseline High yield (e.g., 85–90%)
4-Nitrobenzene-1,2-diamine 4-position –NO₂ (electron-withdrawing) Decreased reactivity Lower yield (e.g., 60–65%)
3-Methylbenzene-1,2-diamine 3-position –CH₃ (electron-donating) Enhanced reactivity High yield (e.g., 88%)
This compound 3-position –SO₂-piperidine (electron-withdrawing) Moderate deactivation Predicted moderate yield (60–70%)*
N1-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine 1-position –NH-piperidine-benzyl Electron-donating Unknown (used in metal complexes)

*Predicted based on analogous electron-withdrawing substituents in .

Key Findings :

  • Electron-withdrawing groups (e.g., –NO₂, –SO₂-piperidine) reduce reactivity in condensation reactions due to deactivation of the aromatic ring. This aligns with observations for 4-nitro derivatives, which show lower yields in quinoxaline synthesis compared to unsubstituted or methylated analogues .
  • The bulky piperidinylsulfonyl group in the target compound may introduce steric hindrance, further slowing reaction kinetics compared to smaller substituents like –NO₂ .
Pharmacological Potential
  • Piperazine- and piperidine-substituted benzene-1,2-diamines (e.g., 4-Piperazin-1-ylbenzene-1,2-diamine) are explored as serotonin receptor antagonists .
  • The sulfonyl group in the target compound may improve metabolic stability or receptor affinity, though direct pharmacological data are lacking.

Biological Activity

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a sulfonyl group attached to a benzene ring that bears two amine functionalities. This unique structure contributes to its biological activity, particularly in targeting various cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance, derivatives of piperidine have shown selective cytotoxicity against cancer cell lines, including colon cancer and leukemia. These compounds induce DNA fragmentation and activate caspase pathways in malignant cells, leading to apoptosis .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3dHL-60 (Leukemia)5.0DNA fragmentation, caspase-3 activation
3eColon Cancer4.5Induction of apoptosis
This compoundVarious Tumor LinesTBDTBD

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Caspase Activation : The compound activates caspase pathways, which are crucial for the execution phase of apoptosis in cancer cells.
  • DNA Damage : Induction of DNA fragmentation suggests that the compound may interfere with DNA repair mechanisms in cancer cells.
  • Selective Toxicity : Studies indicate that the compound exhibits greater toxicity towards malignant cells compared to normal cells, potentially due to differences in cellular uptake or metabolism .

Antimicrobial Activity

In addition to anticancer properties, some derivatives related to this compound have demonstrated antimicrobial activity against various pathogens. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity and reduce toxicity:

  • A study evaluated a series of piperidine-based compounds against a panel of human tumor cell lines and reported significant cytotoxic effects with select derivatives showing low toxicity towards normal human cell lines .
  • Another investigation highlighted the synthesis of novel piperidine derivatives designed for improved selectivity and potency against specific cancer types while minimizing side effects associated with conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine?

  • Methodology : Start with benzene-1,2-diamine as the core structure. Introduce the sulfonyl group via sulfonation at the 3-position using chlorosulfonic acid, followed by nucleophilic substitution with piperidine. Purification can be achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Optimize reaction temperature (40–60°C) to avoid over-sulfonation. Protect the amine groups during sulfonation using Boc or Fmoc protecting groups if side reactions occur .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) in a 65:35 ratio, as adapted from pharmacopeial methods for related diamine derivatives .
  • Spectroscopy : ¹H NMR should show characteristic peaks for aromatic protons (δ 6.8–7.2 ppm), piperidine protons (δ 1.4–2.8 ppm), and amine protons (δ 4.5–5.5 ppm, broad). FT-IR confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) groups .

Q. What solvent systems are optimal for crystallization?

  • Approach : Use mixed-solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to enhance solubility and slow evaporation. For X-ray-quality crystals, screen solvents at varying ratios and temperatures (4°C to room temperature). Precedent studies on benzene-1,2-diamine salts suggest methanol/water (7:3) as effective for sulfonamide derivatives .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Refinement Protocol : Use SHELXL for small-molecule refinement. Address partial occupancy or disorder in the piperidine ring by applying restraints (e.g., DFIX, SIMU) to bond lengths and angles. Validate using Mercury’s visualization tools to check for hydrogen bonding (N–H···O=S interactions) and packing efficiency .
  • Case Study : In benzene-1,2-diaminium salts, SHELXL’s TWIN/BASF commands resolved twinning issues, while RIGU restraints stabilized sulfonyl-group geometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Strategy : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., sulfonyl group) for nucleophilic attack. Compare with experimental results from kinetic studies in polar aprotic solvents (e.g., DMF, acetonitrile) .

Q. How does the sulfonyl-piperidine moiety influence biological activity in kinase inhibition assays?

  • Experimental Design : Test the compound against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays. Compare with analogs lacking the piperidine group to isolate steric/electronic effects. Precedent data from NF-κB inhibitors (e.g., 4-methylbenzene-1,2-diamine derivatives) suggest sulfonamide groups enhance target binding via hydrogen bonding .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile?

  • Resolution : Conduct Hansen solubility parameter (HSP) analysis. The sulfonyl group increases polarity (δp ~10 MPa¹/²), but the piperidine ring adds hydrophobic character (δd ~17 MPa¹/²). Experimental validation via ternary phase diagrams (e.g., water/ethanol/ethyl acetate) can identify optimal solvent blends .

Discrepancies in NMR shifts between theoretical and experimental spectra

  • Troubleshooting : Use computational NMR tools (e.g., ACD/Labs or Gaussian) to simulate spectra, accounting for solvent effects (DMSO-d₆ vs. CDCl₃). Check for tautomerism or proton exchange in the diamine group, which may broaden peaks. Refer to crystallographic data to confirm protonation states .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , Mercury (visualization/analysis) .
  • Synthesis : Pharmacopeial HPLC conditions for purity validation , DFT for reaction optimization .
  • Biological Assays : Fluorescence polarization for kinase profiling .

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